molecular formula C6H16Cl2N2 B1391408 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride CAS No. 65592-36-1

2-(Pyrrolidin-1-yl)ethanamine dihydrochloride

Cat. No.: B1391408
CAS No.: 65592-36-1
M. Wt: 187.11 g/mol
InChI Key: WOLQUSMPBPVMQV-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)ethanamine dihydrochloride is a chemical compound that features a pyrrolidine ring attached to an ethanamine chain, forming a dihydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride typically involves the reaction of pyrrolidine with ethylene oxide or ethylene chlorohydrin under controlled conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

    Catalysts: Acidic or basic catalysts to enhance the reaction rate.

    Solvents: Polar solvents like water or ethanol to dissolve the reactants and products.

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors where the reactants are mixed and reacted under high pressure and temperature. The use of fixed-bed reactors with catalysts such as cobalt or nickel oxides supported on alumina is common. The product is purified through multistage distillation and crystallization processes .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethanamine group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Polar solvents such as water, ethanol, or acetonitrile.

Major Products:

    Oxidation Products: Amides, carboxylic acids.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

2-(Pyrrolidin-1-yl)ethanamine dihydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Pyrrolidin-1-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine: A simpler structure without the ethanamine chain, used widely in organic synthesis.

    2-(1H-Pyrrol-1-yl)ethanamine: Similar structure but without the dihydrochloride salt form, used in different synthetic applications.

    Pyrrolizidine: Contains a fused ring system, offering different biological and chemical properties.

Properties

IUPAC Name

2-pyrrolidin-1-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-3-6-8-4-1-2-5-8;;/h1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLQUSMPBPVMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672577
Record name 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65592-36-1
Record name 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Pyrrolidinyl)ethanamine Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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